3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that belongs to the thieno[2,3-b]pyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with appropriate thieno[2,3-b]pyridine intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.
Medicine: This compound has been investigated for its anticancer properties, particularly in targeting cancer stem cells and inducing apoptosis in tumor cells
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating glycosphingolipid expression and affecting metabolic pathways. This compound targets cancer stem cells, reducing their viability and promoting programmed cell death .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: This compound shares a similar core structure but differs in its functional groups and biological activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with variations in its chemical structure and applications.
Uniqueness
What sets 3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide apart is its specific substitution pattern and the resulting biological activities. Its ability to target cancer stem cells and induce apoptosis makes it a unique candidate for further research in cancer therapy .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-8-7-9(2)20-17-13(8)14(19)15(23-17)16(22)21-12-6-4-5-11(18)10(12)3/h4-7H,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUPHEVJIWNDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=CC=C3)Cl)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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